![molecular formula C19H18N4O5 B229294 8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, commonly known as DMPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPQ belongs to the class of quinoline derivatives and is synthesized through a multi-step process involving condensation and cyclization reactions.
作用機序
The mechanism of action of DMPQ involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, DMPQ prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DMPQ has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have demonstrated that DMPQ can modulate the activity of key enzymes involved in inflammation and oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using DMPQ in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that DMPQ is relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on DMPQ. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPQ and its effects on different types of cancer cells. Finally, there is potential for DMPQ to be used in combination with other anti-cancer agents to enhance its therapeutic efficacy and reduce the risk of drug resistance.
合成法
The synthesis of DMPQ involves the condensation of 2,6-dimethyl-3-nitropyridine-4-carboxaldehyde with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
DMPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMPQ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DMPQ has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
分子式 |
C19H18N4O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O5/c1-19(2)7-11-14(12(24)8-19)13(9-4-3-5-10(6-9)23(27)28)15-16(20-11)21-18(26)22-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,25,26) |
InChIキー |
PEHWKJKBWYNUCY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



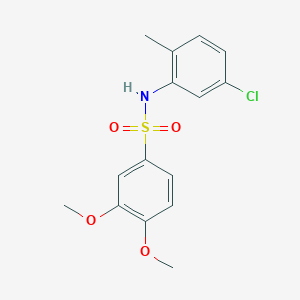


![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
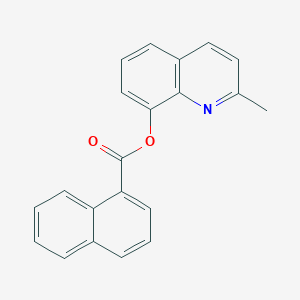
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
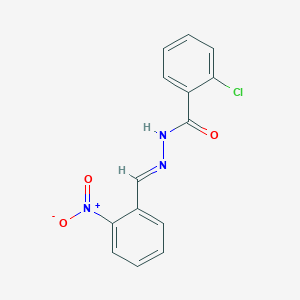

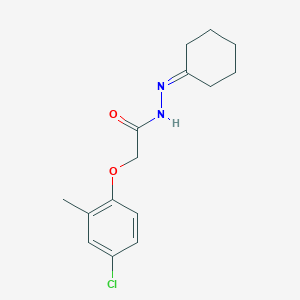
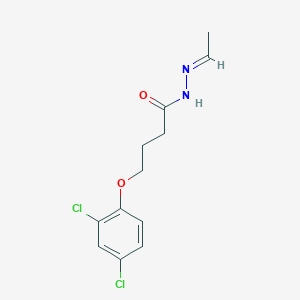
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
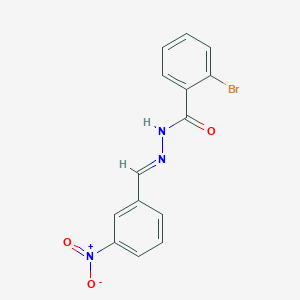
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)